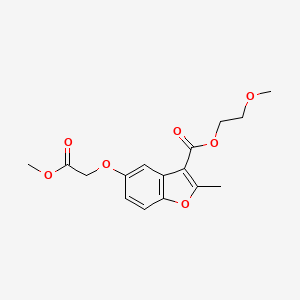

2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

The compound 2-methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate belongs to the benzofuran carboxylate family, characterized by a benzofuran core substituted with ester and ether groups. The benzofuran scaffold is substituted at the 5-position with a 2-methoxy-2-oxoethoxy group and at the 3-position with a 2-methoxyethyl carboxylate ester.

Properties

IUPAC Name |

2-methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-10-15(16(18)21-7-6-19-2)12-8-11(4-5-13(12)23-10)22-9-14(17)20-3/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKVXLJVXXJYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Methoxyethyl and Methoxy-oxoethoxy Groups: The next steps involve the introduction of methoxyethyl and methoxy-oxoethoxy groups. This can be done through etherification reactions using methoxyethyl halides and methoxy-oxoethoxy halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituents at the 5-position of the benzofuran core. Below is a comparative analysis:

*Estimated based on structural similarity.

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The bromophenyl-substituted compound () has a higher molecular weight (445.31) and likely higher logP, favoring membrane penetration.

- Polarity : The hydroxy-substituted derivative () exhibits greater polarity due to the -OH group, reducing its logP (~1.0) compared to the target compound (~1.52).

Physicochemical Properties

Biological Activity

2-Methoxyethyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agricultural chemicals. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzofuran derivatives. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 302.31 g/mol

The presence of methoxy and oxoethoxy groups contributes to its solubility and reactivity, influencing its biological interactions.

Pharmacological Properties

- Antioxidant Activity : Studies have indicated that benzofuran derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Such properties are beneficial in treating chronic inflammatory conditions.

- Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties against a range of pathogens, making it a potential candidate for developing new antibiotics.

- Cytotoxicity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the compound's ability to scavenge free radicals, thereby mitigating oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with cell survival and apoptosis.

In Vitro Studies

A study conducted on various cancer cell lines revealed that this compound exhibited IC values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups. The mechanism was primarily through the activation of apoptotic pathways, as evidenced by increased caspase activity.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 20 | Induction of oxidative stress |

In Vivo Studies

Animal model studies have shown that administration of the compound at doses of 50 mg/kg resulted in significant reductions in tumor size in xenograft models. Additionally, histopathological analysis indicated decreased inflammation and improved tissue architecture compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.